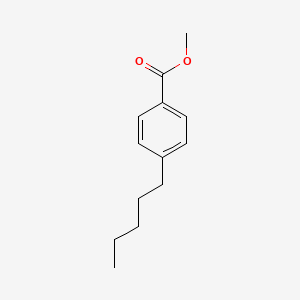

Methyl p-pentylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

26311-44-4 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

methyl 4-pentylbenzoate |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

STDGBCHZHMQCAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Research of Methyl P Pentylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H and ¹³C NMR spectra of Methyl p-pentylbenzoate provide detailed information about the number and type of hydrogen and carbon atoms, respectively, as well as their connectivity. While direct experimental spectra for this specific compound are not widely published, the chemical shifts can be accurately predicted based on the analysis of similar structures, such as other para-substituted methyl benzoates. rsc.orgnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the pentyl chain. The aromatic protons, due to the para-substitution, will appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing ester group will be further downfield than the protons ortho to the electron-donating pentyl group. The methyl ester protons will appear as a sharp singlet around δ 3.8-3.9 ppm. The pentyl group will show a series of multiplets, with the terminal methyl group appearing as a triplet in the most upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield (δ 165-170 ppm). The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the pentyl group (C4) and the carbon attached to the ester group (C1) showing distinct shifts due to substitution effects. The methyl ester carbon will have a signal around δ 50-55 ppm, and the carbons of the pentyl chain will appear in the upfield aliphatic region (δ 10-40 ppm).

Predicted NMR Data for this compound

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic H (ortho to -COOCH₃) | ~7.9 (d, 2H) | - |

| Aromatic H (ortho to pentyl) | ~7.2 (d, 2H) | - |

| Methoxy (B1213986) (-OCH₃) | ~3.9 (s, 3H) | ~52.0 |

| Pentyl (-CH₂-) α to ring | ~2.6 (t, 2H) | ~36.0 |

| Pentyl (-CH₂-) β to ring | ~1.6 (m, 2H) | ~31.0 |

| Pentyl (-CH₂-) γ to ring | ~1.3 (m, 2H) | ~30.5 |

| Pentyl (-CH₂-) δ to ring | ~1.3 (m, 2H) | ~22.5 |

| Pentyl (-CH₃) | ~0.9 (t, 3H) | ~14.0 |

| Carbonyl (C=O) | - | ~167.0 |

| Aromatic C (ipso to -COOCH₃) | - | ~128.0 |

| Aromatic C (ortho to -COOCH₃) | - | ~129.5 |

| Aromatic C (ortho to pentyl) | - | ~128.5 |

| Aromatic C (ipso to pentyl) | - | ~148.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituent effects.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, the COSY spectrum would show clear cross-peaks connecting the adjacent methylene (B1212753) groups within the pentyl chain, confirming their sequence. For example, the triplet at ~2.6 ppm (α-CH₂) would show a correlation to the multiplet at ~1.6 ppm (β-CH₂), which in turn would correlate with the next methylene group, and so on, down to the terminal methyl group. researchgate.netchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This would be used to definitively assign each proton signal in the pentyl chain to its corresponding carbon atom and to confirm the assignments of the aromatic protons to their respective carbons. researchgate.netchemicalbook.com

A cross-peak between the methyl ester protons (~3.9 ppm) and the carbonyl carbon (~167.0 ppm).

Correlations between the aromatic protons ortho to the ester (~7.9 ppm) and the carbonyl carbon.

Correlations between the α-methylene protons of the pentyl chain (~2.6 ppm) and the aromatic carbons C3, C4, and C5, confirming the attachment point of the alkyl chain to the ring. researchgate.netchemicalbook.com

Together, these advanced techniques provide a complete and unambiguous structural assignment for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the ester functional group and the para-substituted aromatic ring.

Ester Carbonyl (C=O) Stretch: The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group. For aromatic esters, this band typically appears in the range of 1715-1730 cm⁻¹. nih.gov Its high intensity is due to the large change in dipole moment during the vibration. This vibration would also be visible, though typically weaker, in the Raman spectrum.

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

C=C Stretching: Aromatic C=C bond stretching vibrations cause a series of bands in the 1450-1600 cm⁻¹ region. For para-substituted rings, characteristic bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.

C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene (B151609) ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 800-860 cm⁻¹ region.

Alkyl Group Vibrations: The pentyl and methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Ester C=O Stretch | 1715 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| Aliphatic C-H Bend | 1375 - 1450 | Medium |

| C-O Stretch | 1100 - 1300 | Strong (multiple bands) |

| Aromatic C-H Bend (Out-of-Plane) | 800 - 860 | Strong |

Note: Wavenumbers are approximate and based on data for similar aromatic esters. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₁₃H₁₈O₂, which corresponds to a molecular weight of approximately 206.28 g/mol .

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₁₃H₁₈O₂), the calculated exact mass of the molecular ion [M]⁺• is 206.1307. An HRMS measurement confirming this exact mass would validate the molecular formula.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would proceed through several predictable pathways common to benzoate (B1203000) esters. researchgate.netsigmaaldrich.com

Molecular Ion Peak ([M]⁺•): The parent ion peak would be observed at an m/z corresponding to the molecular weight of the compound, m/z = 206.

Loss of Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O single bond, leading to the loss of a methoxy radical (•OCH₃, mass 31). This results in a very stable acylium ion at m/z = 175. This is often a prominent peak in the spectrum.

Loss of Pentyl Radical (•C₅H₁₁): Cleavage of the bond between the aromatic ring and the pentyl group would result in the loss of a pentyl radical (•C₅H₁₁, mass 71), leading to a fragment at m/z = 135.

Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) is highly favorable. This would lead to the loss of a butyl radical (•C₄H₉, mass 57) and the formation of a stable benzylic cation at m/z = 149. This is expected to be a major fragment.

McLafferty Rearrangement: While less common for the aromatic portion, a McLafferty rearrangement could occur within the pentyl chain if the charge is localized there, but fragmentation is typically dominated by cleavages adjacent to the aromatic ring and ester group.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 206 | [M]⁺• | [C₁₃H₁₈O₂]⁺• | Molecular Ion |

| 175 | [M - •OCH₃]⁺ | [C₁₂H₁₅O]⁺ | Loss of methoxy radical |

| 149 | [M - •C₄H₉]⁺ | [C₉H₉O₂]⁺ | Benzylic cleavage, loss of butyl radical |

| 135 | [M - •C₅H₁₁]⁺ | [C₈H₇O₂]⁺ | Loss of pentyl radical |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation (from further fragmentation) |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |

Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments. massbank.eu

X-ray Diffraction (XRD) Studies for Solid-State Structure and Polymorphism

As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, precise details regarding its crystal system, space group, and unit cell dimensions are not available. However, the potential for polymorphism—the ability of a compound to exist in more than one crystalline form—is a known phenomenon in benzoic acid derivatives and other organic esters.

Polymorphism can arise from different arrangements of molecules in the crystal lattice or from variations in the conformation of the molecules themselves. For instance, studies on other benzoic acid derivatives have revealed the existence of multiple polymorphs, often influenced by the crystallization conditions such as the choice of solvent and temperature. These different crystalline forms can exhibit distinct physical properties, including melting point, solubility, and stability.

In the case of this compound, the flexibility of the p-pentyl chain could allow for various packing arrangements in the solid state, potentially leading to polymorphism. The interplay of van der Waals forces involving the pentyl group and potential π–π stacking interactions of the benzene rings would be critical in determining the final crystal structure. Without experimental data, any discussion of specific polymorphic forms of this compound remains speculative. Further research involving systematic crystallization screening and X-ray diffraction analysis would be necessary to identify and characterize its potential polymorphs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Specific experimental UV-Vis absorption spectra for this compound are not readily found in scientific databases. However, the electronic transitions and conjugation effects can be reliably predicted by examining structurally similar compounds, such as methyl benzoate and methyl p-toluate (B1214165) (methyl p-methylbenzoate).

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated system of the benzene ring and the carbonyl group of the ester. The primary absorption bands are anticipated to arise from π → π* transitions. The benzene ring itself has characteristic absorptions, which are modified by the presence of the methoxycarbonyl (-COOCH₃) and pentyl (-C₅H₁₁) substituents.

The p-pentyl group, being an alkyl group, is an electron-donating group through an inductive effect. This is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted methyl benzoate. This effect is observed in methyl p-toluate, which shows a shift in its principal absorption band to a longer wavelength when compared to methyl benzoate.

The expected electronic transitions for this compound would include the E-band (ethylenic) and B-band (benzenoid) transitions, which are characteristic of substituted benzenes. The more intense E-band, resulting from a π → π* transition, is likely to appear at a shorter wavelength, while the less intense, symmetry-forbidden B-band will appear at a longer wavelength.

To provide a comparative context, the table below presents the absorption maxima (λmax) for related benzoate esters. It is anticipated that the λmax for this compound would be similar to that of methyl p-toluate, given the analogous electronic influence of the p-alkyl substituent.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|---|

| Methyl Benzoate | Alcohol | 227 | 12,300 | π → π |

| Methyl p-toluate | Undiluted | 354 | 562 | π → π |

| This compound (Predicted) | Alcohol/Hexane | ~230-240 | N/A | π → π* |

Computational Chemistry and Theoretical Investigations of Methyl P Pentylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules like methyl p-pentylbenzoate. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying medium-sized organic molecules. By approximating the complex many-electron wavefunction with the electron density, DFT allows for the calculation of various molecular properties. For this compound, DFT calculations provide fundamental insights into its geometry, conformational preferences, spectroscopic characteristics, and reactivity patterns. Functionals such as B3LYP are commonly employed for these types of calculations.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. DFT methods, such as B3LYP with a 6-31G(d) basis set, are frequently used for reliable geometry optimizations of organic molecules.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C-O bond of the ester group, the C-C bonds within the pentyl chain, and the bond connecting the pentyl chain to the benzene (B151609) ring. Conformational analysis aims to identify the different stable conformers (rotational isomers) and the energy barriers that separate them. The flexibility of the n-pentyl group gives rise to numerous possible conformations. Computational studies on similar flexible molecules have shown that while a force field-based search can generate many possible conformers, DFT re-optimization is crucial for accurately determining their relative energies and identifying the global minimum energy structure. For this compound, the lowest energy conformer would likely feature a planar arrangement of the benzoate (B1203000) group to maximize conjugation, with the pentyl chain adopting a staggered, anti-periplanar arrangement to minimize steric hindrance.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | (C=O)-O | ~1.35 Å |

| Bond Length | O-CH₃ | ~1.44 Å |

| Bond Length | C(aromatic)-C(pentyl) | ~1.52 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C(aromatic)-C=O | ~120° |

| Dihedral Angle | C(aromatic)-C-O-C(methyl) | ~0° or ~180° |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The process typically involves a geometry optimization followed by a calculation of the magnetic shielding tensors for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method. Functionals like B3LYP and basis sets such as 6-311++G(2d,p) have shown good performance for predicting proton chemical shifts, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM) to account for solvent effects. For this compound, calculations would predict distinct signals for the aromatic protons, the methyl ester protons, and the different methylene (B1212753) and methyl protons of the pentyl chain.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic (ortho to ester) | ~7.9 - 8.1 | ~130 - 132 |

| Aromatic (ortho to pentyl) | ~7.2 - 7.4 | ~128 - 130 |

| Ester -OCH₃ | ~3.8 - 3.9 | ~52 - 53 |

| Pentyl -CH₂- (alpha to ring) | ~2.6 - 2.8 | ~35 - 37 |

| Ester C=O | - | ~166 - 168 |

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations predict the positions and relative intensities of absorption bands. DFT methods, such as B3LYP with the 6-31+G(d,p) basis set, are widely used for this purpose. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.965 for B3LYP) to correct for anharmonicity and other systematic errors. For this compound, key predicted vibrations would include the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches, aromatic C=C stretches (~1600 cm⁻¹), and C-H stretches of the aromatic ring and alkyl chain.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption spectra. By applying TD-DFT to the optimized ground-state geometry, one can predict the wavelength of maximum absorption (λ_max) and the intensity of the electronic transitions. For an aromatic ester like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring and the carbonyl group. Calculations using functionals like M06-2X or CAM-B3LYP often provide accurate predictions for such systems, especially when a solvent model is included.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules like this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational flexibility and intermolecular interactions in different environments, such as in solution or in the bulk liquid phase.

MD simulations are also invaluable for studying intermolecular interactions. In a simulation box containing multiple this compound molecules, one can observe and quantify non-covalent interactions such as van der Waals forces between the pentyl chains and π-π stacking between the benzene rings. These interactions govern the bulk properties of the substance, including its viscosity, boiling point, and self-assembly behavior. In aqueous solution, MD can model the hydrophobic interactions involving the pentyl chain and the benzene ring, as well as the solvation of the polar ester group by water molecules.

Quantum Chemical Approaches to Reaction Mechanism Elucidation for Benzoate Ester Formation and Transformation

Quantum chemical methods, particularly DFT, are extensively used to elucidate the detailed mechanisms of chemical reactions. For this compound, these methods can be applied to understand its formation via Fischer esterification and its transformation through reactions like hydrolysis.

The Fischer esterification of p-pentylbenzoic acid with methanol (B129727) is a classic acid-catalyzed reaction. DFT calculations can map the entire reaction pathway, starting from the reactants, through key intermediates and transition states, to the final products. This involves:

Protonation of the Carbonyl: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A methanol molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (-OH₂⁺), which is subsequently eliminated as a water molecule.

Deprotonation: The final step is the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the methyl ester product.

For each step, quantum chemical calculations can determine the geometry of the transition state and its associated activation energy. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction kinetics. Similarly, the reverse reaction, the acid-catalyzed hydrolysis of this compound, can be studied using the same computational approach to understand the cleavage of the ester bond.

Structure-Property Relationship Studies through In Silico Modeling

In silico modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a powerful technique for predicting the properties of chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors and an observed property.

For a series of related compounds like alkylbenzoates, QSAR/QSPR studies can be employed to predict various properties without the need for experimental measurement. The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in a training set. These descriptors can encode information about the molecule's topology, geometry, and electronic properties (e.g., molecular weight, surface area, dipole moment, HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the property of interest (e.g., toxicity, biodegradability, chromatographic retention time).

Model Validation: The predictive power of the model is rigorously tested using an external set of compounds not included in the training process.

For this compound, a QSPR model could, for example, predict its environmental fate by correlating its structural features (like the length of the alkyl chain) with its rate of biodegradation. Studies on related compounds like linear alkylbenzene sulfonates have successfully used QSAR to predict properties such as aquatic toxicity, demonstrating the utility of this approach. These models are crucial in regulatory contexts, such as REACH, for assessing the risks of chemicals.

Advanced Applications and Materials Science Research Involving Methyl P Pentylbenzoate

Liquid Crystalline Properties and Mesophase Behavior Research

The defining characteristic of liquid crystals is their ability to exist in a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. This intermediate state, known as a mesophase, is influenced by the molecular structure of the compound.

Influence of Molecular Structure on Thermotropic Liquid Crystal Formation

The formation of thermotropic liquid crystals, which are induced by changes in temperature, is highly dependent on the molecular geometry of the compound. For benzoate (B1203000) esters like methyl p-pentylbenzoate, the key structural features that dictate their liquid crystalline behavior are the rigid core and the flexible peripheral groups.

The central part of the molecule, consisting of the benzene (B151609) ring and the ester group (-COO-), provides the necessary rigidity. This rigid core promotes the anisotropic packing of molecules, which is a prerequisite for liquid crystal formation. Attached to this core are the flexible alkyl chains: the pentyl group (-C5H11) at the para position and the methyl group (-CH3) of the ester.

The length of the alkyl chain plays a crucial role in determining the type and stability of the mesophases. In homologous series of p-alkylbenzoates, an increase in the length of the alkyl chain generally leads to a broader range of liquid crystalline behavior and can induce the formation of more ordered smectic phases in addition to the nematic phase. mdpi.comresearchgate.netresearchgate.net The pentyl group in this compound provides a balance of flexibility and intermolecular attraction, which is conducive to the formation of a nematic mesophase.

Table 1: Influence of Molecular Structure on Thermotropic Properties

| Molecular Feature | Role in Liquid Crystal Formation |

| Benzene Ring | Provides rigidity and promotes anisotropic packing. |

| Ester Group (-COO-) | Contributes to the rigid core and influences polarity. |

| p-Pentyl Group (-C5H11) | Flexible chain that affects mesophase stability and type. |

| Methyl Group (-CH3) | Part of the ester linkage, contributes to molecular shape. |

Investigation of Nematic and Other Mesophases in Benzoate Esters

Benzoate esters are known to exhibit various types of mesophases, with the nematic phase being one of the most common. In the nematic phase, the molecules have a long-range orientational order, meaning they tend to point in the same direction (defined by a director), but they lack long-range positional order. This combination of order and fluidity is essential for many applications.

For homologous series of methyl p-alkylbenzoates, the transition temperatures from the crystalline solid to the liquid crystalline phase (melting point) and from the liquid crystalline phase to the isotropic liquid phase (clearing point) are dependent on the length of the alkyl chain. Generally, as the chain length increases, the clearing point tends to show an alternating even-odd effect, while the melting point may decrease before increasing for longer chains. researchgate.net

Table 2: Representative Phase Transition Temperatures for a Homologous Series of p-Alkylbenzoate Esters

| Alkyl Chain Length | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |

| 3 | 45 | 55 |

| 4 | 42 | 68 |

| 5 (Pentyl) | (Typical Range: 35-50) | (Typical Range: 60-75) |

| 6 | 48 | 78 |

| 7 | 52 | 80 |

| Note: This data is representative and illustrates general trends. Actual values for specific compounds may vary. |

Electro-optical Properties of Liquid Crystalline Systems Containing Benzoate Cores

Key electro-optical properties include:

Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is often desirable for thin display cells.

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity measured parallel and perpendicular to the director. A positive dielectric anisotropy is required for the standard twisted nematic display mode, where the molecules align with an applied electric field.

Switching Voltage and Response Time: These parameters determine the voltage required to reorient the liquid crystal molecules and how quickly they can switch between states. These are critical for the performance of display devices.

Liquid crystal mixtures for practical applications are often formulated with several components to optimize these properties. Benzoate esters can be valuable components in these mixtures due to their chemical stability and ability to induce or enhance nematic phases. banglajol.info

Table 3: Typical Electro-optical Properties for Nematic Liquid Crystals with Benzoate Cores

| Property | Typical Value Range | Significance |

| Birefringence (Δn) | 0.10 - 0.25 | Affects the optical path difference and cell gap requirements. |

| Dielectric Anisotropy (Δε) | +2 to +10 | Determines the response to an applied electric field. |

| Switching Voltage (Vth) | 1 - 3 Volts | The threshold voltage required to induce molecular reorientation. |

| Response Time (τ) | 1 - 20 milliseconds | The speed at which the liquid crystal can switch between on and off states. |

Integration into Advanced Materials Systems

The unique properties of this compound and related benzoate esters make them suitable for incorporation into more complex material systems, leading to the development of advanced functional materials.

Polymer Composites and Hybrid Materials with Benzoate Components

One of the most significant applications of small-molecule liquid crystals like this compound is in the fabrication of polymer-dispersed liquid crystal (PDLC) films. mdpi.commateriability.comnih.govnih.govrsc.org PDLCs are composite materials in which micro-droplets of a liquid crystal are dispersed within a solid polymer matrix.

These films can be switched from a light-scattering (opaque) state to a transparent state by the application of an electric field. In the "off" state (no electric field), the liquid crystal droplets are randomly oriented, causing a mismatch in the refractive indices between the liquid crystal and the polymer, which leads to strong light scattering. In the "on" state (with an electric field), the liquid crystal molecules within the droplets align with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the film becomes transparent.

The formation of PDLCs is often achieved through a process called polymerization-induced phase separation (PIPS). In this method, the liquid crystal is dissolved in a liquid prepolymer. Upon polymerization (often initiated by UV light), the liquid crystal becomes immiscible with the forming polymer and separates into droplets. The size and morphology of these droplets, which are critical to the electro-optical properties of the film, can be controlled by the curing conditions and the composition of the initial mixture.

Design of Functional Materials with Tailored Optical or Electronic Responses

The molecular structure of benzoate esters can be tailored to create functional materials with specific optical or electronic properties. researchgate.net For instance, by incorporating chromophores or other functional groups into the benzoate structure, it is possible to create materials that respond to light or other external stimuli.

Recent research has explored the use of methyl benzoate derivatives as acceptor units in molecules designed for applications in organic light-emitting diodes (OLEDs). researchgate.net In these systems, the electronic properties of the benzoate core are harnessed to facilitate charge transfer and light emission. The ability to tune the donor and acceptor components of these molecules allows for the design of materials with specific emission colors and efficiencies.

Furthermore, the integration of liquid crystalline benzoate esters into optical films can lead to the development of components for photonics and optical sensing. google.com The ability of these materials to self-assemble into ordered structures and their responsiveness to external fields provide a platform for creating tunable optical filters, polarizers, and other advanced optical elements.

Role in Specialized Chemical Applications (e.g., phosphorescence in matrices)

While specific research on the phosphorescent properties of this compound is not extensively documented in publicly available literature, its structural similarity to other aromatic esters, particularly methyl benzoate, allows for an informed discussion of its potential role in specialized chemical applications such as phosphorescence in rigid matrices. The study of aromatic esters like methyl benzoate provides a foundational understanding of the principles that would govern the behavior of this compound in similar environments.

Phosphorescence is a photoluminescent phenomenon where a molecule absorbs light and transitions to an excited singlet state, followed by intersystem crossing to a triplet state. The subsequent radiative decay from the triplet state back to the ground singlet state results in the emission of light. This process is typically observed in rigid matrices at low temperatures, such as 77 K, where non-radiative decay pathways are minimized.

Research on methyl benzoate has demonstrated its capability to exhibit phosphorescence under such conditions. Studies have determined the fluorescence and phosphorescence quantum yields of methyl benzoate in glassy matrices, providing quantitative insight into its emissive properties. rsc.org

Detailed Research Findings for Analogous Compounds

In a study on the luminescence of benzoic acid and methyl benzoate at 77 K, researchers established methods to obtain glassy matrices containing either monomeric or dimeric forms of benzoic acid and collected luminescence data for methyl benzoate. rsc.org These findings are crucial for understanding the fundamental photophysical processes in this class of compounds.

Another relevant area of research is the observation of dual phosphorescence in derivatives like methyl-o-benzoylbenzoate in rigid glass matrices at 77 K. acs.org This phenomenon is attributed to the existence of different ground-state conformers, each leading to a distinct triplet state with its own characteristic lifetime. acs.org While this specific derivative has a more complex structure, it highlights the sensitivity of phosphorescence to molecular conformation and the local environment.

The phosphorescence of aromatic compounds can be significantly influenced by the "heavy-atom effect." This effect involves the presence of atoms with high atomic numbers (like bromine or iodine) in the vicinity of the phosphorescent molecule, either internally as part of the molecule or externally in the matrix. researchgate.netrsc.org The strong spin-orbit coupling introduced by the heavy atom enhances the rate of intersystem crossing from the singlet to the triplet state and also increases the rate of radiative decay from the triplet state, often leading to a shorter phosphorescence lifetime and a higher quantum yield. researchgate.netrsc.org This principle is a key strategy in designing materials with tailored phosphorescent properties for applications in areas like organic light-emitting diodes (OLEDs) and optical sensors.

The study of sensitized phosphorescence, where energy is transferred from a donor molecule to the aromatic ester, is another specialized application. Research on the sensitized phosphorescence excitation spectra of benzoic acid and methyl benzoate has provided insights into their excited state energy levels and energy transfer mechanisms. acs.org

Data from Analogous Compounds

The following table summarizes key phosphorescence data for methyl benzoate, which serves as a valuable proxy for understanding the potential behavior of this compound.

| Compound | Matrix | Temperature (K) | Phosphorescence Quantum Yield (Φp) | Fluorescence Quantum Yield (Φf) |

| Methyl Benzoate | Glassy Matrix | 77 | Data reported in study rsc.org | Data reported in study rsc.org |

Specific numerical values for quantum yields were not provided in the abstract.

Further detailed studies on compounds like methyl-o-benzoylbenzoate have provided data on phosphorescence lifetimes, illustrating the biexponential decay that can arise from different molecular conformations. acs.org

| Compound | Solvent | Short-Lived Triplet State (τs) | Long-Lived Triplet State (τl) |

| Methyl-o-benzoylbenzoate | EPA | Reported acs.org | Reported acs.org |

| Methyl-o-benzoylbenzoate | MTHF | Reported acs.org | Reported acs.org |

EPA: diethyl ether-isopentane-ethanol; MTHF: 2-methyltetrahydrofuran. Specific lifetime values were not available in the abstract.

Future Research Directions and Emerging Trends for Methyl P Pentylbenzoate

Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency and Sustainability

The conventional synthesis of benzoate (B1203000) esters, often relying on homogenous acid catalysts like sulfuric acid, is effective but poses environmental and handling challenges. Future research is increasingly focused on developing cleaner, more efficient, and sustainable synthetic methodologies.

One of the most promising avenues is the use of solid acid catalysts . These heterogeneous catalysts, such as sulfated zirconia, tungstated zirconia, and functionalized mesoporous silicas (like MCM-41), offer significant advantages including ease of separation from the reaction mixture, reduced corrosion, and potential for recyclability. iupac.orgoru.edu Research in this area will likely focus on designing catalysts with optimized pore sizes and acid site densities to maximize the yield of Methyl p-pentylbenzoate while minimizing energy consumption. researchgate.net For instance, studies on the esterification of benzoic acid have shown that zirconium-based solid acids can exhibit high activity and selectivity. mdpi.com

Enzymatic catalysis represents another key trend, aligning with the principles of green chemistry. Lipases, such as Novozym 435, have demonstrated high efficiency in catalyzing the esterification of benzoates. researchgate.net This biocatalytic approach offers high selectivity under mild reaction conditions, reducing the formation of byproducts and energy costs. Future work will involve screening for more robust and cost-effective enzymes and optimizing reaction conditions for the specific synthesis of this compound.

Furthermore, microwave-assisted synthesis is gaining traction as a method to dramatically reduce reaction times and improve yields. The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, often resulting in cleaner reactions compared to conventional heating methods. researchgate.netijsdr.org Research will continue to explore the optimization of microwave parameters for the synthesis of alkyl benzoates, potentially leading to scalable and highly efficient industrial processes. uwlax.eduresearchgate.net

| Catalytic System | Key Advantages | Future Research Focus |

|---|---|---|

| Solid Acid Catalysts (e.g., Sulfated Zirconia) | Reusable, reduced waste, lower corrosion | Optimization of pore structure and acid site density |

| Enzymatic Catalysts (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable | Discovery of more robust enzymes, process optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields | Scalability and optimization for continuous flow processes |

Advanced Characterization Techniques for Complex Mesophase Analysis and Dynamics

A deep understanding of the structure and dynamics of the liquid crystalline phases of this compound is crucial for its application. While traditional techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are fundamental, future research will increasingly rely on more advanced characterization methods to probe the intricate details of its mesophases.

Synchrotron-based X-ray scattering techniques , particularly Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful tools for elucidating the molecular arrangement and long-range order in liquid crystal phases. nih.govcolab.ws Time-resolved SAXS/WAXS studies can provide invaluable insights into the kinetics of phase transitions and the evolution of microstructures under various stimuli, such as temperature changes or electric fields. nih.gov Future investigations will likely employ these techniques to map the detailed phase behavior of this compound and its mixtures, revealing subtle structural variations that govern their macroscopic properties. researchgate.netresearchgate.net

Development of New Computational Models for Predictive Materials Design and Molecular Engineering

The ability to predict the properties of liquid crystalline materials before their synthesis is a long-standing goal in materials science. The development of sophisticated computational models is a key emerging trend that promises to accelerate the discovery of new materials with tailored properties.

Molecular modeling using techniques such as Density Functional Theory (DFT) can provide fundamental insights into the electronic structure and intermolecular interactions that govern the mesogenic behavior of this compound. rochester.edu These calculations can help to understand how modifications to the molecular structure, such as altering the alkyl chain length, will affect its liquid crystalline properties.

On a larger scale, machine learning and deep learning algorithms are being developed to predict the phase behavior and transition temperatures of liquid crystals based on their molecular structures and experimental data from optical textures. researchgate.netfrontiersin.org Convolutional Neural Networks (CNNs), for example, can be trained to identify different liquid crystal phases from images, automating a process that has traditionally been reliant on expert human interpretation. researchgate.net Future research will focus on building more accurate and generalizable predictive models that can guide the molecular engineering of new benzoate-based liquid crystals with desired characteristics. acs.orgresearchgate.net

| Computational Technique | Application in this compound Research | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic properties, and intermolecular forces. | Rational design of molecules with enhanced liquid crystalline properties. |

| Machine Learning (e.g., CNNs) | Prediction of phase transition temperatures and identification of mesophases from experimental data. | High-throughput screening of potential liquid crystal candidates and accelerated discovery. |

Investigation of Sustainable Synthesis and Green Chemistry Principles in Benzoate Production

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The synthesis of this compound is no exception, and future research will be heavily influenced by the principles of green chemistry.

A key focus will be the implementation of green chemistry metrics to evaluate and compare the sustainability of different synthetic routes. mdpi.com Metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) provide a quantitative framework for assessing the efficiency and environmental impact of a chemical process. researchgate.netwhiterose.ac.uk By applying these metrics, researchers can identify areas for improvement and design more sustainable production methods.

The use of greener solvents is another important aspect. Traditional organic solvents are often volatile and toxic. Research into alternatives, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of benzoate ester production. evergreensinochem.com

Q & A

Q. What experimental design strategies mitigate challenges in studying Methyl p-pentylbenzoate’s metabolic pathways?

Use isotope-labeled analogs (e.g., ¹³C-methyl groups) to track metabolites via LC-MS/MS. In vitro models (hepatic microsomes) paired with in vivo rodent studies can identify phase I/II metabolism. Control for interspecies variability by comparing human hepatocyte data with animal models. Dose-response studies must account for nonlinear pharmacokinetics due to esterase-mediated hydrolysis .

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Conflicting half-life values (e.g., soil vs. aquatic systems) may arise from methodological differences. Conduct meta-analyses using PICOT frameworks:

- Population: Environmental samples (soil, water).

- Intervention: Degradation under UV light vs. microbial action.

- Comparison: Half-life in controlled vs. field conditions.

- Outcome: Quantify CO₂ evolution or residual ester concentrations.

- Time: 30–90 days.

Standardize test protocols (e.g., OECD guidelines) to reduce variability .

Q. What methodologies optimize the detection of this compound degradation products in ecological samples?

Solid-phase microextraction (SPME) coupled with GC×GC-TOF/MS enhances sensitivity for polar metabolites like p-pentylbenzoic acid. For non-targeted analysis, employ high-resolution mass spectrometry (HRMS) with suspect screening workflows. Validate findings against synthetic standards to eliminate false positives from matrix effects .

Q. How do structural modifications to the pentyl chain affect this compound’s bioactivity?

Design a QSAR (quantitative structure-activity relationship) study comparing analogs with varying alkyl lengths (C3–C7). Assess parameters like receptor binding affinity (e.g., estrogen receptors) or membrane permeability. Molecular dynamics simulations can predict conformational stability, while in vitro assays (e.g., MTT cytotoxicity) validate computational models .

Q. What gaps exist in current literature regarding this compound’s role in material science applications?

Limited data exist on its use as a plasticizer or solvent. Systematic reviews should evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.